N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
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Description
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as MTMT or MTTM and is used in various scientific research applications. MTMT has been found to have potential therapeutic effects and is widely used in the field of biomedicine.
Scientific Research Applications
Synthesis of Thiazoles and Derivatives
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is closely related to the synthesis of thiazoles, which are pivotal in the development of various heterocyclic compounds. The synthesis of 2,4,5-trisubstituted thiazoles, for instance, employs a chemoselective thionation-cyclization of highly functionalized enamides, leading to thiazoles with diverse functional groups such as esters, N-substituted carboxamides, or peptides (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method highlights the versatility of thiazole derivatives in synthesizing compounds with potential biological activities.
Gelation Properties and Supramolecular Chemistry
The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has been studied to understand the influence of non-covalent interactions on gelation. These compounds have demonstrated the ability to form stable gels with certain solvents, which is significant for applications in materials science and drug delivery systems (P. Yadav, Amar Ballabh, 2020).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction, involving the aminomethylation of various substrates, has been utilized to synthesize a wide array of N-, S,N-, and Se,N-heterocycles. This demonstrates the compound's relevance in the creation of heterocyclic compounds that possess various biological activities, potentially including antiviral, analeptic, anti-inflammatory, and antipyretic properties (V. Dotsenko, K. Frolov, E. A. Chigorina, A. Khrustaleva, E. Bibik, S. Krivokolysko, 2019).
Fluorophores and DNA Interaction
The synthesis of boron-containing enamine and enamide linchpins has shown potential in the creation of nitrogen heterocycles, further highlighting the compound's role in innovative synthetic strategies for developing molecules with significant biological or material science applications (Jeffrey D St Denis, Adam Zajdlik, Joanne Tan, P. Trinchera, C. Lee, Zhi He, S. Adachi, A. Yudin, 2014).
Antimicrobial and Antitumor Activities
Derivatives of thiazoles, including those synthesized from compounds like N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, have been investigated for their antimicrobial and antitumor activities. This research area is crucial for the development of new therapeutic agents (S. Riyadh, 2011).
properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXZMUQHPVOOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
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